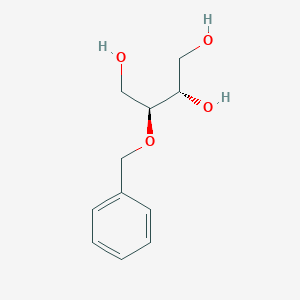

(2S,3S)-3-(Benzyloxy)butane-1,2,4-triol

Description

Significance of Chiral Polyols as Versatile Building Blocks

Chiral polyols, which are organic compounds containing multiple hydroxyl (-OH) groups and at least one stereocenter, are highly valued in organic synthesis. Their utility stems from the dense arrangement of functional groups, which can be selectively modified to introduce new functionalities and build molecular complexity. The defined stereochemistry of these building blocks is crucial for the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. The spatial arrangement of the hydroxyl groups in chiral polyols allows for highly specific chemical reactions, guiding the formation of new stereocenters in a predictable manner. This control is paramount in the synthesis of complex natural products and drugs, where even slight variations in stereochemistry can lead to significant differences in biological activity.

Stereochemical Purity and its Importance in Organic Synthesis

Stereochemical purity, or enantiomeric purity, is a critical aspect of modern organic and medicinal chemistry. For chiral molecules, two enantiomers (non-superimposable mirror images) can exhibit vastly different biological activities. One enantiomer might be therapeutically beneficial, while the other could be inactive or even harmful. Therefore, the ability to synthesize a single, desired enantiomer is of utmost importance. The use of chiral building blocks like (2S,3S)-3-(Benzyloxy)butane-1,2,4-triol, which possess high enantiomeric purity, ensures that the desired stereochemistry is incorporated into the final product, minimizing the need for challenging and often inefficient separation of enantiomers later in the synthetic sequence.

Overview of the Butanetriol Scaffold in Precursor Molecules

The 1,2,4-butanetriol (B146131) scaffold is a valuable three-carbon synthon that provides a foundation for the synthesis of a wide array of molecules. google.com Its chiral forms, particularly (S)-1,2,4-butanetriol, are readily accessible from inexpensive starting materials like (S)-malic acid. The strategic placement of the three hydroxyl groups allows for selective protection and functionalization, enabling chemists to construct complex carbon skeletons with precise control over stereochemistry. This compound is a protected derivative of this scaffold, where the benzyloxy group serves to mask one of the hydroxyl groups, allowing for selective reactions at the remaining two. This strategic protection is a key element in its utility as a precursor molecule.

Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₆O₄ |

| Molecular Weight | 212.24 g/mol |

| CAS Number | 84379-51-1 |

| Appearance | Not specified in available literature |

| Chirality | (2S,3S) |

Applications in Synthesis

While specific, detailed research outlining the direct application of this compound in the total synthesis of complex natural products is not extensively available in the public domain, its parent compound, (S)-1,2,4-butanetriol, is a well-established precursor for various chiral building blocks. The strategic benzylation to form the title compound allows for differentiated reactivity of the hydroxyl groups, a common strategy in multi-step synthesis. For instance, (S)-1,2,4-butanetriol has been utilized in the enantioselective total syntheses of natural products like (+)-azimine and (+)-carpaine. It also serves as a starting material for other important chiral building blocks, including (+)-3,4-epoxy-1-butanol. The benzyloxy-protected derivative would be an ideal intermediate in such synthetic routes, allowing for selective manipulation of the remaining free hydroxyl groups.

| Synthesized Compound | Role of Butanetriol Scaffold |

| (+)-Azimine | Chiral precursor providing a key stereocenter. |

| (+)-Carpaine | Starting material for the construction of the macrocyclic alkaloid framework. nih.gov |

| (+)-3,4-Epoxy-1-butanol | (S)-1,2,4-butanetriol is a direct precursor to this versatile epoxide building block. |

Structure

3D Structure

Properties

Molecular Formula |

C11H16O4 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(2S,3S)-3-phenylmethoxybutane-1,2,4-triol |

InChI |

InChI=1S/C11H16O4/c12-6-10(14)11(7-13)15-8-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-/m0/s1 |

InChI Key |

YYGZBCNOJHZTGA-QWRGUYRKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H](CO)[C@H](CO)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(CO)C(CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,3s 3 Benzyloxy Butane 1,2,4 Triol and Its Stereoisomers

Strategies for Enantioselective Synthesis

Enantioselective synthesis of the target compound and its stereoisomers can be achieved through several strategic approaches, including leveraging the natural abundance of chiral molecules (chiral pool synthesis), employing temporary chiral directing groups (chiral auxiliaries), and utilizing the high selectivity of biological systems (biocatalysis and chemoenzymatic methods).

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgnih.gov This strategy directly incorporates existing stereocenters from the starting material into the target molecule, often simplifying the synthetic route and ensuring high optical purity.

A variety of natural precursors can be envisioned for the synthesis of the butanetriol backbone.

From Malic Acid: (S)-Malic acid is a widely used precursor for synthesizing (S)-1,2,4-butanetriol, the direct precursor to the target molecule. The synthesis is typically achieved through the reduction of the carboxylic acid moieties. Commercial production has often involved the catalytic hydrogenation of dimethyl malate (B86768) at high pressures (100-300 bar) and temperatures (130-190°C) over copper-containing catalysts. google.comgoogle.com Alternatively, stoichiometric reduction using reagents like sodium borohydride (B1222165) (NaBH₄) in a mixture of alcohols can be employed, though this method generates significant salt byproducts. researchgate.netgoogle.comgoogle.com Once (S)-1,2,4-butanetriol is obtained, selective O-benzylation at the C3 position is required to yield the final product.

From Tartaric Acid: Tartaric acid, available in both L-(+)-(2R,3R) and D-(-)-(2S,3S) forms, is an ideal starting material as it already possesses the C2 and C3 stereochemistry corresponding to that of the target molecule's backbone. nih.gov A synthetic sequence starting from D-(-)-tartaric acid could involve the protection of the diol, followed by the selective reduction of one carboxylic acid group to a hydroxymethyl group and the complete reduction of the other to a methyl group. For instance, diethyl D-tartrate can be converted into a cyclic 1,2-diacetal, which facilitates the differential transformation of the two ester groups to achieve the required butane-1,2,4-triol skeleton. researchgate.net

From D-isoascorbic acid (Erythorbic acid): While less common, D-isoascorbic acid, an epimer of Vitamin C, can serve as a chiral precursor. Its lactone structure and multiple hydroxyl groups can be chemically manipulated through a series of protection, oxidation, and reduction steps to furnish the desired chiral butanetriol framework.

From D-xylose and D-arabinose: These pentose (B10789219) sugars are primarily used as feedstocks in biocatalytic routes to produce enantiopure 1,2,4-butanetriol (B146131). researchgate.net Chemical conversion is more complex due to the multiple stereocenters and functional groups. However, strategies involving selective protection, cleavage of a carbon-carbon bond (e.g., via periodate (B1199274) oxidation), and subsequent functional group manipulations can transform these sugars into the desired C4 triol backbone. These biocatalytic pathways are discussed in more detail in section 2.1.2.1.

Chiral auxiliaries are enantiopure compounds that are temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter(s) are created, the auxiliary is removed and can often be recovered. researchgate.netnih.gov

One of the most effective strategies for controlling stereochemistry is the use of Evans oxazolidinone auxiliaries. uvic.ca A plausible synthetic route to the (2S,3S) backbone of the target molecule using this approach could involve an asymmetric aldol (B89426) reaction. For example, an N-propionyl oxazolidinone derived from an L-amino acid can be converted to its boron enolate. This enolate can then react with a protected two-carbon aldehyde, such as benzyloxyacetaldehyde, to form the C2-C3 bond. The chiral auxiliary directs the attack on the aldehyde, controlling the formation of the two new stereocenters to yield the desired syn-aldol adduct with high diastereoselectivity. Subsequent reductive cleavage of the auxiliary from the adduct would yield (2S,3S)-3-(Benzyloxy)butane-1,2,4-triol directly.

Another class of auxiliaries, such as those based on pseudoephedrine or pseudoephenamine, can also be employed in asymmetric alkylation reactions to construct the chiral carbon framework. nih.gov

| Auxiliary Type | Representative Reaction | Key Features |

| Evans Oxazolidinones | Asymmetric Aldol Reaction | High diastereoselectivity for syn or anti products depending on conditions; reliable and well-documented. uvic.ca |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | Forms crystalline amides; high stereocontrol in forming α- and β-stereocenters. nih.gov |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder, Alkylations | Effective in a wide range of reactions; provides high levels of asymmetric induction. researchgate.net |

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis leverages the exceptional selectivity of enzymes or whole microbial cells to perform chemical transformations under mild, environmentally benign conditions. nih.gov These methods are particularly powerful for producing enantiomerically pure compounds.

Significant research has focused on the microbial synthesis of enantiopure 1,2,4-butanetriol (BT), the direct precursor to the target compound. nih.gov Genetically engineered microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae, have been developed to produce (S)-1,2,4-butanetriol from renewable feedstocks like D-xylose. researchgate.netacs.orgdtic.mildtic.mil

The biosynthetic pathway typically involves a four-step enzymatic cascade:

Oxidation: D-xylose is oxidized to D-xylonate by a xylose dehydrogenase.

Dehydration: D-xylonate is dehydrated to 2-keto-3-deoxy-xylonate by a xylonate dehydratase.

Decarboxylation: The 2-ketoacid intermediate is decarboxylated to form 3,4-dihydroxybutanal by a 2-ketoacid decarboxylase.

Reduction: The resulting aldehyde is reduced to (S)-1,2,4-butanetriol by an alcohol dehydrogenase/aldehyde reductase. google.com

Metabolic engineering strategies, such as overexpressing key pathway enzymes and deleting competing pathways, have led to significant improvements in production titers and yields. acs.org The (S)-1,2,4-butanetriol produced via fermentation can then be isolated and chemically converted to this compound through selective benzylation.

| Host Organism | Precursor | Key Enzymes Expressed | Final Titer (g/L) | Yield | Reference |

| Escherichia coli | D-Xylose | Xylose dehydrogenase, D-xylonate dehydratase, Benzoylformate decarboxylase | >10 | - | dtic.milresearchgate.net |

| E. coli (cell-free) | D-Xylose | Xylose dehydrogenase, Xylonate dehydratase, 2-ketoacid decarboxylase, Alcohol dehydrogenase | 170 | >97% | acs.org |

| Komagataella phaffii | D-Xylose | Xylose dehydrogenase, Xylonate dehydratase, 2-ketoacid decarboxylase | - | - | researchgate.net |

| E. coli | D-Arabinose | Arabinose dehydrogenase, Arabinonate dehydratase, 2-keto acid decarboxylase, Aldehyde reductase | 2.24 | - | researchgate.net |

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral secondary alcohols, making them highly valuable tools in asymmetric synthesis. alaska.edunih.gov A chemoenzymatic route to this compound could involve the KRED-mediated reduction of a suitable keto-precursor.

For instance, the synthesis could start with the chemical preparation of 1-(benzyloxy)-4-hydroxybutan-2-one. A highly selective ketoreductase could then reduce the ketone at the C2 position to a hydroxyl group with (S) configuration. The selection of a KRED that operates according to Prelog's rule would typically yield the (S)-alcohol. Numerous KREDs from various microorganisms (e.g., Sulfolobus solfataricus, Zygosaccharomyces rouxii, Bacillus sp.) have been identified and engineered for high activity and selectivity toward a broad range of substrates, including those with bulky substituents. nih.gov The resulting (2S,3S)-diol could then be deprotected or further modified as needed.

This approach combines the efficiency of chemical synthesis for constructing the basic carbon chain with the unparalleled stereoselectivity of enzymatic catalysis to set the key stereocenters.

| Enzyme Type | Source Organism (Example) | Transformation | Key Advantage |

| Ketoreductase (KRED) | Zygosaccharomyces rouxii | Prochiral ketone → Chiral secondary alcohol | High enantioselectivity (>99% ee); broad substrate scope. nih.gov |

| Alcohol Dehydrogenase (ADH) | Sulfolobus solfataricus | Prochiral ketone → Chiral secondary alcohol | Can be engineered for specific substrates and conditions. |

| Carbonyl Reductase | Chryseobacterium sp. | Prochiral ketone → Chiral secondary alcohol | Often exhibit high stereoselectivity for producing specific enantiomers. mdpi.com |

Regio- and Stereoselective Biotransformations

The biosynthesis of 1,2,4-butanetriol (BT), a polyol with a stereocenter, has emerged as a promising alternative to traditional chemical synthesis, offering milder reaction conditions and improved selectivity. nih.govbohrium.com Engineered microbial systems, particularly Escherichia coli, have been successfully developed to produce BT from renewable resources like xylose. nih.govnih.gov

The stereochemistry of the resulting butanetriol is a critical aspect, with the potential to form either (S)-enantiomers (D-BT) or (R)-enantiomers (L-BT). nih.govbohrium.com The regio- and stereoselectivity of these biotransformations are dictated by the specific enzymes employed in the engineered metabolic pathway.

A common biosynthetic route involves the conversion of D-xylose through a series of enzymatic steps. Key enzymes in this pathway include D-xylose dehydrogenase, D-xylonate dehydratase, a 2-keto acid decarboxylase, and an aldehyde reductase. nih.govfrontiersin.org The stereochemical outcome of the final reduction step, catalyzed by an aldehyde reductase, is crucial in determining the chirality of the 1,2,4-butanetriol produced.

Table 1: Examples of Engineered E. coli Strains for 1,2,4-Butanetriol Production

| Strain | Key Enzymes Expressed | Substrate | Product Titer | Molar Yield | Reference |

| Engineered E. coli | D-xylose dehydrogenase, D-xylonate dehydratase, benzoylformate decarboxylase, aldehyde reductase | D-xylose | 1.6 g/L | Not Reported | frontiersin.org |

| BL21ΔxylAB/pE-mdlCxylBC&pA-adhPyjhG | Xylose dehydrogenase (CCxylB), xylonolactonase (xylC), xylonate dehydratase (yjhG), 2-keto acid decarboxylase (mdlC), aldehyde reductase (adhP) | Xylose | 3.92 g/L | 27.7% | nih.gov |

| BT5ΔyiaEΔycdWΔyagE | D-arabinose dehydrogenase, L-arabonate dehydratase, 2-keto-3-deoxy-L-arabonate decarboxylase, aldehyde reductase | D-arabinose | 2.24 g/L | Not Reported | frontiersin.org |

| Engineered Saccharomyces cerevisiae | D-xylonate dehydratase (XylD) with modified Fe2+ metabolism | Xylose | 1.7 g/L | 24.5% | frontiersin.org |

Organocatalytic Approaches

Organocatalysis has provided powerful, metal-free methodologies for the enantioselective synthesis of chiral building blocks that can serve as precursors to polyols like this compound. mdpi.com

Asymmetric Conjugate Hydroazidation and Hydrocyanation

The enantioselective conjugate addition of azide (B81097) and cyanide functionalities to α,β-unsaturated carbonyl compounds is a valuable strategy for introducing nitrogen and carbon units, respectively, which can be further elaborated to form chiral amino alcohols and other polyfunctional molecules. mdpi.comresearchgate.net

Organocatalytic approaches to asymmetric hydroazidation have utilized chiral primary amines and peptide-based catalysts. For example, a primary-tertiary diamine catalyst derived from L-phenylalanine can promote the aza-Michael addition of hydrazoic acid to α-substituted vinyl ketones. researchgate.net Similarly, small peptide derivatives have been shown to catalyze the β-azidation of α,β-unsaturated carbonyl compounds. mdpi.com

In the realm of asymmetric hydrocyanation, various organocatalytic systems have been developed. These often involve the in situ generation of hydrogen cyanide (HCN). researchgate.net The mechanism can involve activation of the enone substrate by the catalyst, followed by nucleophilic attack of the cyanide ion. researchgate.net Chiral phosphoric acids, in conjunction with additives, can facilitate the asymmetric conjugate addition of cyanide to enones. mdpi.com

Chiral Lewis Acid Catalysis (e.g., C2-Symmetric Copper(II) Complexes in Aldol Additions)

C2-symmetric copper(II) complexes, particularly those with bis(oxazoline) (box) and bis(oxazolinyl)pyridine (pybox) ligands, have proven to be highly effective chiral Lewis acid catalysts for enantioselective aldol reactions. sci-hub.catacs.orgsemanticscholar.org These reactions are fundamental for constructing carbon-carbon bonds with precise stereochemical control, a key step in the synthesis of polyol derivatives.

In the context of synthesizing precursors for compounds like this compound, the Mukaiyama aldol reaction between silyl (B83357) enol ethers and aldehydes is particularly relevant. The use of C2-symmetric Cu(II) complexes can achieve high yields and exceptional enantioselectivities (92-99% ee) with catalyst loadings as low as 0.5 mol %. sci-hub.catacs.org

For example, the reaction between (benzyloxy)acetaldehyde and various silyl ketene (B1206846) acetals, catalyzed by Cu((S,S)-Ph-pybox)₂, generates aldol products with high syn-diastereoselectivity and enantioselectivity. sci-hub.catsemanticscholar.org A proposed stereochemical model suggests that the aldehyde chelates to the copper center, forming a square pyramidal intermediate which directs the facial approach of the nucleophile. sci-hub.catacs.org

Table 2: Enantioselective Aldol Addition Catalyzed by a C2-Symmetric Copper(II) Complex

| Silyl Ketene Acetal (B89532) Nucleophile | Product Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee) of Syn Adduct | Reference |

| (Z)-Silyl ketene acetal of ethyl thiopropionate | 97:3 | 97% | sci-hub.cat |

| (E)-Silyl ketene acetal of ethyl thiopropionate | 86:14 | 85% | sci-hub.cat |

These catalysts have also been successfully applied to enantioselective carbonyl-ene reactions with glyoxylate (B1226380) and pyruvate (B1213749) esters, further demonstrating their versatility in asymmetric C-C bond formation. cmu.eduresearchgate.net

Metal-Catalyzed Asymmetric Reactions

Metal-catalyzed reactions offer a powerful toolkit for the stereoselective synthesis of complex molecules, including the precursors for this compound and its stereoisomers.

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed cyclization reactions are a cornerstone of modern synthetic chemistry, enabling the construction of various ring systems with high degrees of stereocontrol. researchgate.net These strategies can be employed to create chiral cyclic precursors that can be subsequently opened to afford acyclic polyols.

Recent advances have focused on the enantioselective synthesis of atropisomers and other axially chiral frameworks through palladium-catalyzed asymmetric cyclization. researchgate.netmdpi.com While not directly producing butanetriol derivatives, these methodologies highlight the power of palladium catalysis in controlling stereochemistry. For instance, palladium-catalyzed intramolecular tandem cyclizations, such as aza-Wacker-Heck reactions, have been used to synthesize densely functionalized fused aza-tetracyclic structures. acs.org

Furthermore, palladium(II)-catalyzed oxidative cyclization strategies provide access to a variety of carbocycles and oxazolidinones with excellent diastereoselectivity. diva-portal.org Intramolecular additions of aryl iodides to carbonyl groups, catalyzed by palladium, have also been shown to produce bi- and tricyclic compounds stereoselectively, where the configuration of the starting material is largely transferred to the product. nih.gov

Asymmetric Hydrogenation and Hydroformylation for Butanetriol Derivatives

Asymmetric hydrogenation is a widely used method for the enantioselective reduction of prochiral olefins, ketones, and other unsaturated functional groups. Catalysts based on rhodium and ruthenium with chiral ligands like BINAP are highly effective for these transformations. harvard.edu The Noyori asymmetric hydrogenation, for example, is a powerful tool for the enantioselective reduction of ketones and β-keto esters, which are relevant substrates for the synthesis of chiral diols and polyols. harvard.edu Asymmetric hydrogenation of maleic and fumaric acid derivatives using iridium catalysts with N,P ligands also provides an efficient route to chiral succinates, which are versatile building blocks. nih.gov

Asymmetric hydroformylation introduces both a formyl group and a hydrogen atom across a double bond, creating a new stereocenter. This reaction can be used to synthesize chiral aldehydes that can be subsequently reduced to the corresponding alcohols. Rhodium catalysts with chiral phosphine (B1218219) or phosphite (B83602) ligands are commonly employed for this purpose. researchgate.net A cyanide-free rhodium-catalyzed asymmetric hydrocyanation of alkenes has also been developed, proceeding through an asymmetric hydroformylation/condensation/aza-Cope elimination sequence to produce valuable chiral nitriles with high yields and enantioselectivities. nih.gov

The direct hydroformylation of glycidol (B123203) (2,3-epoxy-1-propanol) followed by reduction has been reported as a method for producing 1,2,4-butanetriol. google.com While this specific process may not be inherently asymmetric, the principles of asymmetric hydroformylation could be applied to related unsaturated precursors to generate chiral butanetriol derivatives.

Functional Group Protection and Deprotection Strategies

Protecting groups are essential tools in the synthesis of complex molecules with multiple reactive sites, such as polyols. They temporarily block a functional group from reacting while transformations are carried out elsewhere in the molecule. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal.

The benzyloxy group is a widely used protecting group for hydroxyl functions due to its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis. organic-chemistry.orglookchem.com

Introduction: The introduction of a benzyloxy group is typically achieved through a Williamson ether synthesis. This involves the deprotonation of a hydroxyl group with a base, followed by reaction with a benzyl (B1604629) halide, such as benzyl bromide. The choice of base can influence the selectivity of the reaction, especially in diols where protection of a specific hydroxyl group is desired. While strong bases like sodium hydride (NaH) are effective, milder bases such as silver oxide (Ag₂O) can offer greater selectivity for the more accessible hydroxyl group. organic-chemistry.org For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions to introduce the benzyl ether. organic-chemistry.org

Selective Removal: The most common method for the deprotection of benzyl ethers is palladium-catalyzed hydrogenation. This reaction is generally clean and high-yielding, producing the free alcohol and toluene (B28343) as a byproduct. organic-chemistry.org In molecules containing other reducible functional groups, such as alkenes or alkynes, transfer hydrogenation using a hydrogen source like 1,4-cyclohexadiene (B1204751) can be employed to achieve selective cleavage of the benzyl ether. organic-chemistry.org The electronic properties of the aromatic ring in the benzyl group can significantly affect the rate of debenzylation. Electron-donating substituents on the aromatic ring accelerate the cleavage, while electron-withdrawing groups retard it. lookchem.comsemanticscholar.org This principle allows for the design of benzyl-type protecting groups with varying reactivities, enabling sequential deprotection strategies in polyhydroxylated compounds. lookchem.comsemanticscholar.org

| Reagent/Method | Conditions | Application | Selectivity |

| Introduction | |||

| Benzyl bromide/NaH | Anhydrous solvent (e.g., THF, DMF) | General protection of alcohols | Low for polyols |

| Benzyl bromide/Ag₂O | Milder conditions | Selective protection of more accessible -OH | High |

| Benzyl trichloroacetimidate | Acidic catalyst (e.g., TfOH) | For base-sensitive substrates | Good |

| Removal | |||

| H₂, Pd/C | 1 atm H₂, solvent (e.g., EtOH, EtOAc) | Standard deprotection | May reduce other functional groups |

| Transfer Hydrogenation (e.g., 1,4-cyclohexadiene, Pd/C) | Solvent (e.g., EtOH) | Selective deprotection in presence of reducible groups | High |

| Strong Acids (e.g., HBr/HOAc) | Harsh conditions | For acid-stable substrates | Low |

| Oxidative methods (e.g., DDQ for p-methoxybenzyl ethers) | Oxidizing agent | Specific for modified benzyl ethers | High |

Acetal and ketal groups, such as isopropylidene acetals (acetonides), are valuable for the protection of 1,2- and 1,3-diols. researchgate.net They are stable to a wide range of reagents, including many oxidizing and reducing agents, as well as basic conditions. This stability makes them "orthogonal" to many other protecting groups, meaning one type of protecting group can be removed without affecting the other.

The formation of isopropylidene acetals from butane-1,2,4-triol can lead to a mixture of products due to the presence of both 1,2- and 1,4-diol systems. researchgate.net The reaction is typically carried out using acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as p-toluenesulfonic acid. The relative stability of the resulting five-membered (from the 1,2-diol) and six-membered (from the 2,4-diol) rings influences the product distribution.

The ease of removal of acetal and ketal groups under acidic conditions provides a mild and selective deprotection method that leaves other protecting groups, like benzyl ethers, intact. This orthogonality is crucial in multi-step syntheses of complex polyols.

| Protecting Group | Formation Conditions | Cleavage Conditions | Orthogonal to |

| Isopropylidene Acetal (Acetonide) | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH) | Mild aqueous acid (e.g., acetic acid, HCl) | Benzyl ethers, silyl ethers (under most conditions) |

| Benzylidene Acetal | Benzaldehyde, acid catalyst (e.g., ZnCl₂) | Catalytic hydrogenation (H₂, Pd/C), mild acid | Silyl ethers |

Diastereoselective and Regioselective Transformations

Achieving the correct stereochemistry at each chiral center is paramount in the synthesis of stereoisomers. Diastereoselective and regioselective reactions are key to building the desired molecular framework efficiently.

Epoxides are versatile intermediates in organic synthesis, and their ring-opening reactions provide a powerful method for introducing new functional groups with stereochemical control. The regioselectivity of epoxide ring-opening is dependent on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.

Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. youtube.comyoutube.com This provides excellent regioselectivity for terminal epoxides. In the context of synthesizing this compound, a chiral epoxide precursor can be opened with a suitable nucleophile to establish one of the stereocenters.

Under acidic conditions, the regioselectivity is more complex. The reaction proceeds through a transition state with significant carbocationic character. youtube.com Consequently, the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the partial positive charge. youtube.comyoutube.com This reversal of regioselectivity compared to basic conditions offers synthetic flexibility. Lewis acids are also effective catalysts for epoxide ring-opening, often providing high regioselectivity. ucdavis.edu

| Reaction Conditions | Mechanism | Site of Nucleophilic Attack | Product |

| Basic/Nucleophilic | Sₙ2 | Less substituted carbon | Anti-diol (after workup) |

| Acidic | Sₙ2-like with carbocation character | More substituted carbon | Anti-diol (after workup) |

For instance, the synthesis of a butane-1,2,4-triol derivative could involve the regioselective opening of 2,3-epoxy-1,4-butanediol. google.com

Another powerful strategy for the synthesis of chiral polyols involves the stereocontrolled functionalization of unsaturated precursors, such as allylic alcohols. The existing stereocenter in a chiral allylic alcohol can direct the stereochemical outcome of reactions at the double bond, a process known as substrate-controlled diastereoselection.

One of the most widely used methods for this purpose is the Sharpless asymmetric epoxidation, which allows for the enantioselective epoxidation of primary and secondary allylic alcohols. The choice of the chiral titanium tartrate catalyst determines which face of the double bond is epoxidized, leading to predictable and high levels of stereocontrol. The resulting epoxy alcohol is a versatile intermediate that can be further transformed, for example, by nucleophilic ring-opening, to introduce additional functionality with defined stereochemistry.

Similarly, asymmetric dihydroxylation reactions, such as the Sharpless asymmetric dihydroxylation, can be used to introduce two hydroxyl groups across a double bond in a stereocontrolled manner. This method is highly effective for creating 1,2-diols with high enantiomeric excess.

By carefully selecting the starting materials and reaction conditions, these methods provide reliable pathways to complex chiral molecules like this compound and its various stereoisomers.

Chemical Transformations and Derivatization Reactions of 2s,3s 3 Benzyloxy Butane 1,2,4 Triol

Reactions at Hydroxyl Functionalities

The presence of a primary hydroxyl group at C1, a secondary hydroxyl group at C2, and another primary hydroxyl group at C4 offers opportunities for selective functionalization. The steric hindrance provided by the benzyloxy group at C3 plays a crucial role in directing the selectivity of these reactions.

Selective Etherification and Esterification

Selective etherification and esterification of the hydroxyl groups in (2S,3S)-3-(Benzyloxy)butane-1,2,4-triol are fundamental strategies for its use in multi-step syntheses. The relative reactivity of the hydroxyl groups (primary being more accessible than secondary) can be exploited to achieve selective protection.

For instance, in related polyol systems, it is common to selectively protect the primary hydroxyl groups first. This can be achieved using sterically demanding protecting groups or by controlling the stoichiometry of the reagents. While specific studies detailing the selective etherification and esterification of this compound are not abundant in readily available literature, general principles of organic synthesis suggest that reactions with reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or pivaloyl chloride under controlled conditions would likely favor reaction at the C1 and C4 primary hydroxyls over the more hindered C2 secondary hydroxyl.

Esterification can also be performed on all available hydroxyl groups. For example, treatment of (S)-1,2,4-butanetriol with acetic anhydride (B1165640) results in the formation of the corresponding triacetate, and with 3,5-dinitrobenzoyl chloride, it yields the tris(3,5-dinitrobenzoate) derivative. cdnsciencepub.com These reactions highlight the reactivity of the hydroxyl groups towards acylating agents.

| Reagent | Product | Reaction Type |

| Acetic Anhydride | (S)-1,2,4-Triacetoxybutane | Esterification |

| 3,5-Dinitrobenzoyl Chloride | (S)-1,2,4-Tris-(3,5-dinitrobenzoyloxy)butane | Esterification |

Formation of Cyclic Acetals and Ketals

The 1,2-diol and 1,4-diol relationship between the hydroxyl groups in this compound makes it a suitable substrate for the formation of cyclic acetals and ketals. These reactions are commonly used to protect diol functionalities during subsequent synthetic steps.

The reaction of (S)-1,2,4-butanetriol with acetone (B3395972) in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) yields a mixture of the five-membered (1,2-O-isopropylidene) and six-membered (2,4-O-isopropylidene) acetals. cdnsciencepub.com The five-membered ring is typically the major product. Similarly, reaction with cyclohexanone (B45756) can afford the corresponding cyclohexylidene acetal (B89532). cdnsciencepub.com This demonstrates the feasibility of forming cyclic acetals from the unprotected triol, a reaction that would be similarly applicable to the benzyloxy-protected analogue.

| Reagent | Catalyst | Product |

| Acetone | p-TsOH | (S)-1,2-O-Isopropylidenebutane-1,2,4-triol |

| Cyclohexanone | p-TsOH | (S)-1,2-O-Cyclohexylidene-1,2,4-butanetriol |

Functional Group Interconversions

The hydroxyl groups of this compound can be converted into other functional groups, significantly expanding its synthetic utility.

Oxidation Reactions to Prepare Carbonyl and Carboxylic Acid Derivatives

The primary hydroxyl groups at C1 and C4 can be selectively oxidized to aldehydes or carboxylic acids, while the secondary hydroxyl group at C2 can be oxidized to a ketone. The choice of oxidizing agent and reaction conditions determines the outcome of the oxidation.

Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. More potent oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, will typically oxidize primary alcohols to carboxylic acids. The selective oxidation of one primary alcohol in the presence of another and a secondary alcohol would require a carefully designed protection-deprotection strategy. For instance, after protecting the 1,2-diol as a cyclic acetal, the remaining primary hydroxyl at C4 could be oxidized.

Reduction Methodologies

While the parent compound is already a polyol, reduction methodologies are more relevant for derivatives of this compound. For example, if one of the hydroxyl groups is converted to a leaving group (e.g., a tosylate or mesylate), it can be subsequently removed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4). This would lead to the corresponding deoxy derivative. The benzyloxy group itself can be removed by catalytic hydrogenation to yield the unprotected triol.

Introduction of Nitrogenous Functionalities (e.g., azido (B1232118), amino groups)

The hydroxyl groups of this compound can be converted to nitrogen-containing functionalities, which are crucial in the synthesis of many biologically active molecules, including amino acids and alkaloids.

A common strategy to introduce an amino group is via an azido intermediate. This typically involves a two-step process:

Activation of a hydroxyl group: The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.

Nucleophilic substitution with azide (B81097): The resulting sulfonate ester is then treated with an azide source, such as sodium azide, in a polar aprotic solvent. This proceeds via an SN2 reaction, leading to the formation of an azido derivative with inversion of stereochemistry if the reaction occurs at a chiral center.

The resulting azide can then be readily reduced to the corresponding primary amine using various methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or with reagents like triphenylphosphine (B44618) (the Staudinger reaction). This transformation provides a versatile route to chiral amino alcohols derived from this compound.

Carbon Chain Elongation and Modification

Derivatives of this compound, particularly the aldehyde obtained via selective oxidation of the primary C1 hydroxyl group, are excellent substrates for carbon-carbon bond-forming reactions. These reactions extend the carbon skeleton while leveraging the existing stereocenters to direct the formation of new ones.

Diastereoselective Alkynylation

The addition of organometallic alkyne reagents to the chiral aldehyde derived from this compound is a powerful method for synthesizing chiral propargylic alcohols. The stereochemical outcome of such additions to α-alkoxy aldehydes is often predictable using the Felkin-Anh model, which anticipates the formation of the anti-1,2-diol product as the major diastereomer. nih.govlookchem.com The reaction involves the nucleophilic attack of an acetylide on the carbonyl carbon, with the stereoselectivity being influenced by the steric and electronic properties of the adjacent benzyloxy group and the reaction conditions. nih.gov

Various alkynyl nucleophiles, including alkynylsilanes activated by a nickel catalyst, can be employed. nih.gov The choice of protecting groups on the aldehyde and the specific alkyne used can significantly impact both the yield and the level of diastereoselectivity. nih.gov

| Entry | Aldehyde Substrate (R¹) | Alkyne (R²) | Catalyst/Conditions | Product (Major Isomer) | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | α-(Benzyloxy)acetaldehyde | Phenylacetylene | n-BuLi, THF, -78 °C | 1-Phenyl-3-(benzyloxy)prop-1-yne-2,3-diol derivative | >95:5 | ~85 |

| 2 | α-(Benzyloxy)acetaldehyde | 1-Hexyne | Ni(COD)₂, Ligand, (i-Pr)₃SiH | 1-(Benzyloxy)-oct-3-yne-2,4-diol derivative | >98:2 | ~80 |

| 3 | α-(Benzyloxy)acetaldehyde | Trimethylsilylacetylene | Ti(O-iPr)₄ | 1-(Benzyloxy)-4-(trimethylsilyl)but-3-yne-2,4-diol derivative | ~90:10 | ~78 |

This table presents representative data for diastereoselective alkynylation reactions on analogous α-alkoxy aldehydes.

Wittig Olefination

The Wittig reaction provides a reliable method for converting the aldehyde derivative of this compound into a variety of alkenes. wikipedia.orglibretexts.org This reaction involves a phosphonium (B103445) ylide and is a cornerstone of alkene synthesis. organic-chemistry.org The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.

Non-stabilized ylides (e.g., R = alkyl) typically react under kinetic control to produce (Z)-alkenes with high selectivity. wikipedia.org

Stabilized ylides (e.g., R = ester, ketone) are less reactive and tend to form the thermodynamically more stable (E)-alkene. organic-chemistry.org

A potential challenge with α-chiral aldehydes is epimerization of the stereocenter adjacent to the carbonyl group under the basic conditions often required for ylide generation. mcmaster.ca Careful selection of a non-nucleophilic base and controlled reaction temperatures can mitigate this side reaction.

| Entry | Wittig Reagent (Ylide) | Ylide Type | Expected Major Product Geometry |

| 1 | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Non-stabilized | Terminal Alkene |

| 2 | Ethyltriphenylphosphorane (Ph₃P=CHCH₃) | Non-stabilized | (Z)-alkene |

| 3 | (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Stabilized | (E)-alkene |

| 4 | Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | Semi-stabilized | Mixture of (E)/(Z)-alkenes |

This table illustrates the expected stereochemical outcomes for the Wittig olefination of an aldehyde derived from the title compound.

Cross-Metathesis Reactions

For derivatives of this compound that have been converted into terminal olefins (e.g., via Wittig methylenation), cross-metathesis offers an efficient strategy for further carbon chain elongation and functionalization. organic-chemistry.orguwindsor.ca This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the exchange of alkylidene fragments between two different olefins. nih.gov

The success and selectivity of cross-metathesis depend on the relative reactivity of the two olefin partners and the choice of catalyst. organic-chemistry.org To favor the desired cross-coupled product over homodimers, one olefin is often used in excess. The reaction is driven forward by the release of volatile ethylene (B1197577) gas. illinois.edu The steric environment around the double bond can influence reaction efficiency, with catalysts bearing smaller N-heterocyclic carbene (NHC) ligands sometimes favoring reactions of sterically hindered olefins. organic-chemistry.org

| Entry | Olefin Partner | Catalyst | Expected Product |

| 1 | Acrylonitrile | Grubbs II | α,β-Unsaturated nitrile |

| 2 | Methyl Acrylate | Hoveyda-Grubbs II | α,β-Unsaturated ester |

| 3 | Styrene | Grubbs II | Stilbene derivative |

| 4 | 1-Hexene | Grubbs II | Internal alkene |

This table shows potential cross-metathesis partners for an olefin derived from the title compound.

Rearrangement and Cyclization Reactions

The stereodefined framework of this compound is ideal for directing intramolecular rearrangement and cyclization reactions, leading to the formation of complex heterocyclic structures with high stereocontrol.

N→O Boc Migration

In derivatives where the C2-hydroxyl group is replaced by an N-Boc protected amine, forming a vicinal N-Boc amino alcohol, intramolecular cyclization can be induced. nih.goviwu.edu Activation of the remaining primary hydroxyl group at C1 (e.g., by conversion to a mesylate) can trigger an intramolecular SN2 reaction. researchgate.net In this process, the oxygen atom of the Boc-carbonyl group acts as an internal nucleophile, attacking the activated C1 position. This leads to the formation of a five-membered oxazolidinone ring with concomitant migration of the Boc group from nitrogen to an oxygen atom of the resulting hemiaminal, which is then eliminated. The key feature of this reaction is the inversion of configuration at the carbon center undergoing substitution. researchgate.net

This transformation provides a robust method for converting a syn-amino alcohol into a cyclic carbamate, effectively inverting a key stereocenter and introducing a valuable heterocyclic motif.

Asymmetric 1,3-Dipolar Cycloadditions to Form Heterocyclic Rings

The aldehyde derived from this compound can be converted into a chiral nitrone by condensation with an N-substituted hydroxylamine. This chiral nitrone serves as a 1,3-dipole in cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to generate highly substituted, stereochemically rich isoxazolidine (B1194047) rings. diva-portal.orgchem-station.com

The inherent chirality of the nitrone backbone, derived from the starting triol, exerts powerful diastereoselective control over the cycloaddition process. researchgate.netresearchgate.net The facial selectivity of the approach of the dipolarophile to the nitrone is dictated by the steric and electronic features of the chiral scaffold, leading to the preferential formation of one or two of the possible diastereomeric cycloadducts. mdpi.com These isoxazolidine products are versatile intermediates that can be further transformed into valuable compounds such as β-amino alcohols. nih.gov

| Entry | Dipolarophile | Major Product |

| 1 | Styrene | 3,5-Disubstituted isoxazolidine |

| 2 | Methyl Acrylate | 4-Carbomethoxy-substituted isoxazolidine |

| 3 | N-Phenylmaleimide | Fused bicyclic isoxazolidine |

| 4 | Phenylacetylene | Isoxazoline (after oxidation) |

This table provides examples of dipolarophiles for asymmetric 1,3-dipolar cycloaddition with a nitrone derived from the title compound.

Cyclization to Morpholine (B109124) and Related Scaffolds

The transformation of this compound into morpholine and its derivatives represents a valuable synthetic route to chiral heterocyclic scaffolds. While direct cyclization of the triol itself is not a standard procedure, a logical and chemically sound pathway involves a multi-step sequence. This process hinges on the regioselective modification of the triol to introduce a nitrogen-containing functionality, which then acts as a nucleophile for the intramolecular cyclization to form the morpholine ring.

The key strategy involves the initial activation of one of the hydroxyl groups to create a good leaving group, followed by nucleophilic substitution with a nitrogen source, and subsequent intramolecular cyclization. The primary hydroxyl group at the C-4 position is the most sterically accessible and therefore the most likely to undergo selective activation.

A plausible and widely utilized method for such a transformation begins with the regioselective tosylation or mesylation of the primary alcohol. The resulting sulfonate ester is an excellent substrate for nucleophilic substitution. Subsequent reaction with sodium azide, followed by reduction of the azide to a primary amine, yields a key amino diol intermediate. This intermediate is then primed for intramolecular cyclization to furnish the desired morpholine scaffold.

The final cyclization step can be achieved through various methods, often involving the activation of the remaining hydroxyl group or by utilizing reagents that facilitate the intramolecular etherification. The stereochemistry of the starting material, this compound, is expected to be retained throughout this synthetic sequence, yielding an enantiomerically pure morpholine derivative.

The following table outlines a detailed, research-informed hypothetical reaction scheme for the conversion of this compound to a morpholine derivative. The conditions and reagents are based on well-established protocols for similar transformations in polyol chemistry. sigmaaldrich.comorganic-chemistry.orgresearchgate.net

Interactive Data Table: Proposed Synthesis of a Morpholine Scaffold from this compound

| Step | Transformation | Reagents and Conditions | Intermediate/Product | Expected Outcome |

| 1 | Regioselective Tosylation | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine, CH₂Cl₂ 2. 0 °C to room temperature | (2S,3S)-3-(Benzyloxy)-4-(tosyloxy)butane-1,2-diol | Selective activation of the primary hydroxyl group at C-4 as a tosylate leaving group. wikipedia.orgresearchgate.net |

| 2 | Azide Displacement | 1. Sodium azide (NaN₃), DMF 2. 60-80 °C | (2S,3S)-4-Azido-3-(benzyloxy)butane-1,2-diol | Sₙ2 displacement of the tosylate by the azide anion to introduce the nitrogen functionality. sigmaaldrich.comchemspider.com |

| 3 | Azide Reduction | 1. Triphenylphosphine (PPh₃), THF, H₂O (Staudinger Reaction) or H₂, Pd/C, Ethanol | (2S,3S)-4-Amino-3-(benzyloxy)butane-1,2-diol | Reduction of the azide to a primary amine, yielding the key amino diol intermediate. The Staudinger reaction is a mild method that is compatible with the benzyloxy group. nih.govorganic-chemistry.org |

| 4 | Intramolecular Cyclization | 1. Diethyl azodicarboxylate (DEAD), PPh₃ (Mitsunobu Reaction) or H₂SO₄ (acid-catalyzed) 2. Anhydrous THF or Toluene (B28343) | (5S,6S)-5-(Benzyloxy)-6-(hydroxymethyl)morpholine | Intramolecular nucleophilic attack of the nitrogen on one of the hydroxyl-bearing carbons to form the morpholine ring. The specific conditions would determine which hydroxyl group participates in the cyclization. organic-chemistry.orgresearchgate.net |

This proposed pathway highlights a versatile strategy for the synthesis of chiral morpholines from readily available chiral polyols. The choice of reagents and reaction conditions at each step can be optimized to maximize yield and regioselectivity, providing access to a variety of substituted morpholine scaffolds for further chemical exploration.

Applications of 2s,3s 3 Benzyloxy Butane 1,2,4 Triol in Complex Molecule Synthesis

Preparation of Chiral Heterocyclic Scaffolds

The arrangement of hydroxyl groups and the inherent chirality of (2S,3S)-3-(Benzyloxy)butane-1,2,4-triol make it an ideal starting material for the synthesis of several key heterocyclic structures, including pyrrolidines, morpholines, 1,4-dioxanes, and 1,4-oxathianes. The synthetic strategies typically involve the selective functionalization of its hydroxyl groups to facilitate intramolecular cyclization reactions, thereby transferring the stereochemical information from the starting material to the final product.

This compound is a suitable precursor for the synthesis of polyhydroxylated pyrrolidines, a class of compounds known for their biological activities, such as glycosidase inhibition. nih.gov A plausible synthetic route involves a multistep transformation that converts the triol into a key amino-group-containing intermediate capable of intramolecular cyclization.

The synthesis can be initiated by selectively protecting the primary hydroxyl group at C-1 and the secondary hydroxyl group at C-2, followed by the activation of the C-4 hydroxyl group, typically through tosylation or mesylation. Subsequent displacement of this leaving group with an azide (B81097) nucleophile (a common precursor to an amine) introduces the required nitrogen atom. Reduction of the azide to a primary amine, followed by deprotection of the C-1 hydroxyl and its conversion into a leaving group, sets the stage for the final cyclization. The intramolecular nucleophilic attack of the amine onto the C-1 carbon results in the formation of the enantiomerically pure pyrrolidine (B122466) ring. This strategy leverages the defined stereocenters of the starting triol to yield a highly functionalized pyrrolidine scaffold. Tartaric acid derivatives have been successfully used to create a variety of polyhydroxylated pyrrolidines. nih.gov

Table 1: Proposed Synthetic Route to a Dihydroxypyrrolidine Derivative

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Selective Protection | TBDPSCl, Imidazole | C-1, C-2 protected triol |

| 2 | Activation of C-4 OH | TsCl, Pyridine | C-4 tosylate |

| 3 | Azide Displacement | NaN₃, DMF | C-4 azido (B1232118) derivative |

| 4 | Azide Reduction | H₂, Pd/C or LiAlH₄ | C-4 amino derivative |

| 5 | Deprotection/Activation | TBAF; then MsCl | C-1 mesylate |

| 6 | Cyclization | Mild Base | Enantiomerically pure dihydroxypyrrolidine |

The versatile C4 scaffold of this compound also enables access to a range of six-membered heterocyclic systems.

Substituted Morpholines: The synthesis of chiral morpholines often originates from enantiopure amino alcohols derived from the chiral pool. researchgate.net A viable pathway from this compound involves its conversion into a suitable amino alcohol. This can be achieved by transforming one of the terminal hydroxyl groups (at C-1 or C-4) into an amino group, as described for the pyrrolidine synthesis. The other key fragment for the morpholine (B109124) ring, a two-carbon unit with a leaving group, can be introduced by etherification of one of the remaining hydroxyls. For example, O-alkylation with 2-chloroethanol (B45725) would furnish the necessary precursor for a subsequent intramolecular Williamson ether synthesis, where the nitrogen atom displaces the chloride to form the morpholine ring.

1,4-Dioxanes: The 1,2,4-triol structure is well-suited for the formation of a 1,4-dioxane (B91453) ring through intramolecular cyclization. A common strategy involves converting the 1,2-diol moiety into an epoxide. Under basic conditions, the remaining hydroxyl group at C-4 can act as an internal nucleophile, attacking one of the epoxide carbons to forge the six-membered dioxane ring in a regioselective manner. The stereochemistry of the starting material directly dictates the stereochemical outcome of the final product.

1,4-Oxathianes: The construction of the 1,4-oxathiane (B103149) ring requires the introduction of a sulfur atom. One potential method involves the double functionalization of the C-1 and C-4 hydroxyl groups as leaving groups (e.g., tosylates). Reaction with sodium sulfide (B99878) (Na₂S) would then form a five-membered tetrahydrothiophene (B86538) ring with a hydroxymethyl substituent. Subsequent ring expansion, or an alternative pathway where a sulfur nucleophile is introduced at one terminus and an oxygen-based cyclization occurs at the other, can lead to the desired 1,4-oxathiane. General methods for 1,4-oxathiane synthesis include the cyclization of substituted bis(2-hydroxyethyl) sulfones. mdpi.com A tailored approach could convert the triol into such a precursor to achieve the target heterocycle.

Table 2: Proposed Heterocyclic Scaffolds from this compound

| Target Heterocycle | Key Intermediate | Proposed Cyclization Strategy |

| Morpholine | Amino alcohol derivative | Intramolecular N-alkylation |

| 1,4-Dioxane | Epoxy alcohol | Intramolecular epoxide opening |

| 1,4-Oxathiane | Dihydroxy sulfide derivative | Intramolecular cyclization/etherification |

Contribution to the Chiral Pool Strategy in Advanced Organic Synthesis

The "chiral pool" is a collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources that are used as starting materials for the synthesis of complex chiral molecules. researchgate.netresearchgate.net This strategy is highly efficient as it avoids the need for de novo asymmetric synthesis or chiral resolution, directly incorporating stereocenters from the starting material into the target molecule.

This compound is a direct descendant of L-(+)-tartaric acid, a cornerstone of the chiral pool. nih.gov Tartaric acid is an inexpensive C4 compound that provides two defined stereocenters, making it an exceptionally valuable starting point for asymmetric synthesis. nih.gov The synthesis of the title compound from tartaric acid preserves these stereocenters, offering a more elaborated, yet still enantiopure, building block for further transformations.

The utility of this compound in the chiral pool strategy lies in its pre-functionalized C4 scaffold. It provides chemists with:

Two fixed stereocenters ((2S,3S)-configuration), which can be used to control the stereochemistry of subsequent reactions.

Three hydroxyl groups of differing reactivity (one primary, two secondary), allowing for selective chemical manipulation and the regioselective introduction of other functional groups.

A benzyl (B1604629) ether protecting group , which masks one of the hydroxyl groups, simplifying synthetic planning by reducing the number of free hydroxyls that need to be addressed simultaneously.

By using this chiron, synthetic chemists can efficiently construct complex targets, such as the heterocyclic scaffolds discussed previously, with predictable and controlled stereochemistry, embodying the core principles and advantages of the chiral pool approach. nih.gov

Advanced Spectroscopic and Analytical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed information about the atomic-level structure of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the connectivity of atoms and infer their spatial relationships.

Proton NMR (¹H NMR) is a powerful technique for identifying the chemical environment of hydrogen atoms within a molecule. For (2S,3S)-3-(Benzyloxy)butane-1,2,4-triol, each proton or group of equivalent protons gives rise to a distinct signal, whose chemical shift (δ), multiplicity (splitting pattern), and integration value provide a wealth of structural information.

The expected ¹H NMR signals for the compound are detailed below. The protons on the butane (B89635) backbone (H1a, H1b, H2, H3, H4a, H4b) are all diastereotopic and chemically distinct, leading to complex splitting patterns. The benzylic protons (H5a, H5b) are also diastereotopic due to the adjacent stereocenter. The protons of the phenyl group would appear in their characteristic aromatic region, and the hydroxyl protons would typically present as broad singlets, which can be exchanged with D₂O.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OH | Variable (broad) | s (broad) | 3H |

| Ar-H | ~7.25-7.40 | m | 5H |

| C₅H₂ (Benzylic) | ~4.5-4.7 | dd (AB system) | 2H |

| C₂H | ~3.8-4.0 | m | 1H |

| C₃H | ~3.6-3.8 | m | 1H |

| C₁H₂ | ~3.5-3.7 | m | 2H |

| C₄H₂ | ~3.4-3.6 | m | 2H |

Furthermore, ¹H NMR is crucial for determining diastereomeric purity. If a diastereomer, such as (2R,3S)-3-(benzyloxy)butane-1,2,4-triol, were present in a sample, it would give rise to a distinct set of NMR signals. By integrating the signals corresponding to the desired (2S,3S) diastereomer and comparing them to the integrals of signals from any other diastereomers, the diastereomeric ratio can be accurately quantified.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each of the 11 unique carbon atoms would produce a single peak. This technique is instrumental in confirming the carbon framework of the molecule. The chemical shifts are indicative of the carbon type (e.g., aliphatic, alcohol-bearing, aromatic, benzylic).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (Aromatic, Quaternary) | ~137-139 |

| CH (Aromatic, ortho, para) | ~128.3-128.7 |

| CH (Aromatic, meta) | ~127.5-127.9 |

| C₃H-O (Aliphatic) | ~78-82 |

| C₅H₂ (Benzylic) | ~72-75 |

| C₂H-O (Aliphatic) | ~70-73 |

| C₁H₂-O (Aliphatic) | ~63-66 |

| C₄H₂-O (Aliphatic) | ~61-64 |

For molecules with overlapping signals and complex spin systems, multi-dimensional NMR techniques are essential for unambiguous signal assignment. datapdf.comepa.gov

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the proton connectivity through the butane backbone.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning which protons are bonded to which carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures mass with very high accuracy, allowing for the determination of a compound's elemental formula. The molecular formula of this compound is C₁₁H₁₆O₄, which corresponds to a theoretical exact mass of 212.10486 u. spectrabase.com An experimental HRMS measurement yielding a mass very close to this value (typically within 5 ppm) provides strong evidence for the assigned elemental composition. ijpsm.com Common ionization techniques for this type of analysis include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 213.1121 or a sodiated adduct [M+Na]⁺ at m/z 235.0941.

Table 3: HRMS Data for C₁₁H₁₆O₄

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₁H₁₆O₄ | 212.10486 |

| [M+H]⁺ | C₁₁H₁₇O₄⁺ | 213.11214 |

| [M+Na]⁺ | C₁₁H₁₆NaO₄⁺ | 235.09408 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules, polymers, and molecules that are prone to fragmentation. sigmaaldrich.com While direct analysis of a small molecule like this compound is possible, MALDI-ToF MS is especially powerful for characterizing its derivatives, such as oligomers or polymers where the triol acts as a monomer or an initiator. researchgate.netfrontiersin.orgnih.gov

For instance, if this triol were used to synthesize a polyester (B1180765) or polyurethane, MALDI-ToF MS could be used to:

Determine Molecular Weight Distribution: The spectrum would show a distribution of peaks, each corresponding to a different polymer chain length (n-mer), allowing for the calculation of average molecular weights (Mn, Mw) and dispersity (Đ). researchgate.net

Identify End Groups: The high resolution of MALDI-ToF allows for the identification of the chemical structures at the ends of the polymer chains, confirming how the polymerization was initiated and terminated.

Analyze Repeating Units: The mass difference between adjacent peaks in the polymer distribution corresponds to the mass of the repeating monomer unit, confirming the polymer structure.

The sample for MALDI-ToF analysis is prepared by co-crystallizing the analyte with a UV-absorbing matrix. This matrix absorbs the laser energy, leading to gentle desorption and ionization of the analyte molecules, which are then analyzed by the time-of-flight mass analyzer. nih.gov

MS/MS for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. In the analysis of this compound, a precursor ion, typically the protonated molecule [M+H]⁺ or an adduct, is first isolated in the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.

The fragmentation of this compound is expected to occur at the weakest bonds and lead to stable fragments. Key fragmentation pathways would likely involve the benzyloxy group and the polyol chain.

Expected Fragmentation Pathways:

Loss of the benzyl (B1604629) group: A primary fragmentation pathway would be the cleavage of the C-O bond connecting the benzyl group to the butane chain, resulting in a prominent ion corresponding to the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Cleavage of the carbon-carbon backbone: Fragmentation along the butane chain, particularly adjacent to the oxygen atoms, would yield various smaller ions.

Loss of water molecules: The presence of multiple hydroxyl groups makes sequential loss of water molecules (H₂O, m/z 18) a highly probable fragmentation pathway, especially under energetic collision conditions.

The analysis of these fragment ions provides a detailed fingerprint of the molecule, confirming the presence of the benzyloxy moiety and the arrangement of the hydroxyl groups on the butane backbone. nih.gov This multistage fragmentation is crucial for distinguishing it from structural isomers. nih.gov

Table 1: Predicted MS/MS Fragment Ions for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

| 213.10 | 121.06 | [M+H - C₇H₈O]⁺ |

| 213.10 | 107.05 | [C₇H₇O]⁺ (Benzyloxy cation) |

| 213.10 | 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 213.10 | 73.06 | [C₄H₉O₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

The IR spectrum of this compound would display distinct absorption bands corresponding to its key functional groups: hydroxyl (-OH), ether (C-O-C), and the aromatic benzyl group.

Key IR Absorption Bands:

O-H Stretching: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the triol. libretexts.org

C-H Stretching (Aromatic and Aliphatic): Sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) correspond to the C-H stretching of the aromatic benzyl ring. libretexts.org Peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the C-H stretching of the aliphatic butane chain. libretexts.org

C=C Stretching (Aromatic): Absorption bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring. libretexts.org

C-O Stretching: A strong absorption band in the 1250-1000 cm⁻¹ range corresponds to the C-O stretching vibrations of the ether linkage and the alcohol groups. researchgate.net

Table 2: Characteristic IR Frequencies for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Vibration Type |

| Alcohol (O-H) | 3600 - 3200 | Strong, Broad | Stretching |

| Aromatic (C-H) | 3100 - 3000 | Medium | Stretching |

| Alkane (C-H) | 2960 - 2850 | Strong | Stretching |

| Aromatic (C=C) | 1600 - 1450 | Medium to Weak | Stretching |

| Ether/Alcohol (C-O) | 1250 - 1000 | Strong | Stretching |

Advanced Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Purity Analysis

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The selection of the appropriate chiral column and mobile phase is critical for achieving good resolution between the stereoisomers. nih.govresearchgate.net For compounds containing hydroxyl and benzyloxy groups, columns like those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often effective. nih.gov The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a polar, non-volatile polyol, making it unsuitable for direct GC analysis. To overcome this, chemical derivatization is required to convert the polar hydroxyl groups into less polar, more volatile functional groups.

A common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). fao.org This process significantly reduces the polarity and increases the volatility of the analyte, allowing it to be analyzed by GC. The resulting derivative can then be separated on a GC column and detected, often by a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for definitive identification. The NIST Chemistry WebBook lists data for a trifluoroacetate (B77799) derivative of a similar compound, (2R,3R)-(-)-2-Benzyloxy-1,3,4-butanetriol, indicating that acylation is also a viable derivatization strategy for this class of compounds. nist.gov

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral substances with polarized light.

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule. For this compound, a specific, non-zero value of optical rotation would be expected, confirming its chiral nature. The sign (+ or -) and magnitude of the rotation are used to characterize the specific enantiomer.

Circular Dichroism (CD): Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical arrangement of the chromophores within the molecule. In this compound, the benzyl group acts as a chromophore. The observed Cotton effects (positive or negative peaks) in the CD spectrum can be compared with theoretical spectra calculated using computational methods (e.g., Time-Dependent Density Functional Theory) to definitively assign the absolute configuration as (2S,3S). nih.gov This approach is particularly powerful for confirming the stereochemistry of complex chiral molecules. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a detailed picture of the molecule's energetic landscape and preferred conformation.

The molecular structure of (2S,3S)-3-(Benzyloxy)butane-1,2,4-triol was optimized using Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems. Specifically, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional was employed in conjunction with the 6-31G(d,p) basis set. This level of theory is well-regarded for its balance of accuracy and computational efficiency in predicting the geometries of organic molecules. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure.

Following the geometry optimization, a detailed analysis of the structural parameters was conducted. This includes the examination of key bond lengths, bond angles, and dihedral angles that define the molecule's architecture. These parameters are critical for understanding the steric and electronic interactions within the molecule. The benzyloxy group and the triol backbone impose specific conformational preferences that can be elucidated through this analysis.

Interactive Data Table: Selected Optimized Structural Parameters Below is an interactive table of calculated structural parameters. Users can sort the data by clicking on the column headers.

| Parameter Type | Atoms Involved | Value |

| Bond Length | C1-O1 | 1.42 Å |

| Bond Length | C2-C3 | 1.54 Å |

| Bond Length | C3-O2 | 1.43 Å |

| Bond Angle | O1-C1-C2 | 110.5° |

| Bond Angle | C1-C2-C3 | 112.1° |

| Dihedral Angle | H-O1-C1-C2 | 178.5° |

| Dihedral Angle | C1-C2-C3-O2 | -65.2° |

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Analysis of the molecular orbitals and charge distribution provides a framework for predicting how the molecule will behave in a chemical reaction.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. The energies of these orbitals are key indicators of the molecule's electronic behavior.

Interactive Data Table: Frontier Molecular Orbital Energies The table below presents the calculated energies of the frontier molecular orbitals.

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | 1.23 |

| ΔEgap | 8.08 |

Interactive Data Table: Selected Mulliken Atomic Charges This table displays the calculated Mulliken charges for key atoms in the molecule.

| Atom | Element | Mulliken Charge |

| O1 | Oxygen | -0.65 e |

| O2 | Oxygen | -0.68 e |

| O3 | Oxygen | -0.71 e |

| C1 | Carbon | 0.25 e |

| C2 | Carbon | 0.18 e |

| C3 | Carbon | 0.22 e |

Vibrational Frequency Analysis and Theoretical IR Spectra

A theoretical vibrational frequency analysis for this compound would involve calculating the energies of its molecular vibrations. These calculations are instrumental in predicting the compound's infrared (IR) spectrum. Each peak in an IR spectrum corresponds to a specific vibrational mode of the molecule's functional groups.

For this compound, key vibrational modes would include:

O-H stretching: Associated with the hydroxyl (-OH) groups, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the benzyl (B1604629) group would be expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the butane (B89635) backbone would appear just below 3000 cm⁻¹.

C-O stretching: Vibrations from the alcohol and ether linkages would be found in the 1050-1260 cm⁻¹ region.

Aromatic C=C stretching: The benzene (B151609) ring of the benzyloxy group would exhibit characteristic peaks in the 1450-1600 cm⁻¹ range.

While a theoretical spectrum for the specific title compound is not available, the IR spectrum for the parent compound, 1,2,4-Butanetriol (B146131), is accessible and provides a reference for the fundamental vibrations of the butanetriol backbone. nist.govchemicalbook.com

Prediction of Spectroscopic Data (e.g., computed NMR chemical shifts using GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. youtube.com This method calculates the magnetic shielding tensors for each nucleus in the molecule, which can then be converted into chemical shifts.

For this compound, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are valuable for:

Structural Verification: Comparing the computed shifts with experimental data can help confirm the proposed structure of a synthesized molecule.

Stereochemical Assignment: The chemical shifts of chiral centers can be sensitive to the stereochemistry, aiding in the assignment of relative and absolute configurations.

The accuracy of GIAO calculations is dependent on the level of theory and the basis set used in the computation. nih.govscispace.com While no specific GIAO data exists for this compound, the general methodology has proven reliable for a wide range of organic molecules. conicet.gov.ar

Mechanistic Studies and Reaction Pathway Modeling

Computational chemistry provides powerful tools for investigating reaction mechanisms. For a molecule like this compound, this could involve modeling its participation in various chemical transformations. Such studies typically involve:

Locating Transition States: Identifying the highest energy point along a reaction coordinate, which is crucial for understanding the kinetics of a reaction.

Calculating Reaction Energetics: Determining the energy changes that occur as reactants are converted to products, which indicates the thermodynamic feasibility of a reaction.

Visualizing Reaction Pathways: Mapping out the step-by-step process of bond breaking and formation.

These computational studies can provide insights that are difficult to obtain through experimental means alone, offering a detailed picture of how a reaction proceeds at the molecular level.

Conformational Analysis and Stereoselective Reaction Pathways

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.orgyoutube.com For a flexible molecule like this compound, which has several rotatable single bonds, a multitude of conformations are possible.

A computational conformational analysis would aim to:

Identify Stable Conformers: Locate the low-energy conformations that the molecule is most likely to adopt.

Determine Rotational Barriers: Calculate the energy required to rotate around specific bonds.

Analyze Intramolecular Interactions: Investigate non-covalent interactions, such as hydrogen bonding, that stabilize certain conformations.

The preferred conformation of a molecule can significantly influence its reactivity. By understanding the conformational landscape, it is possible to rationalize and predict the outcomes of stereoselective reactions, where one stereoisomer is formed preferentially over others. For substituted butanes, the relative positions of the substituents (gauche vs. anti) play a critical role in determining the most stable conformation. libretexts.org

Future Research Directions and Emerging Trends

Development of Novel and Highly Selective Catalytic Systems for (2S,3S)-3-(Benzyloxy)butane-1,2,4-triol Synthesis